molecular formula C18H15NO5 B2623050 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 919017-73-5

6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2623050
CAS No.: 919017-73-5
M. Wt: 325.32
InChI Key: PBFAANNYSLWNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 919017-73-5) is a synthetic chromene carboxamide compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C18H15NO5 and a molecular weight of 325.3154, this chemical scaffold is part of the chromone and coumarin family, classes of oxygen-containing heterocycles recognized as privileged structures in pharmacology for their diverse biological activities . Chromene and chromone derivatives like this carboxamide are extensively investigated as core templates for developing novel therapeutic agents . These compounds are known to exhibit a broad spectrum of pharmacological properties, including potential anticancer, antimicrobial, anti-inflammatory, and antioxidant activities . Specifically, related chromone-2-carboxamide and chromone-3-carboxamide analogues have emerged as promising scaffolds for managing neurodegenerative diseases, showing potential as selective inhibitors of enzymes like monoamine oxidase B (MAO-B), a key target for conditions such as Parkinson's and Alzheimer's disease . The structural versatility of the chromene core allows for extensive chemical modifications, enabling researchers to explore structure-activity relationships and optimize potency and selectivity for specific biological targets . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-methoxy-N-(4-methoxyphenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-12-5-3-11(4-6-12)19-18(21)17-10-15(20)14-9-13(23-2)7-8-16(14)24-17/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFAANNYSLWNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-4H-chromen-4-one and 4-methoxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Procedure: The 6-methoxy-4H-chromen-4-one is reacted with 4-methoxyaniline under the specified conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity pattern aligns with structurally similar chromene carboxamides.

Key reaction pathway:
6 Methoxy N 4 methoxyphenyl 4 oxo 4H chromene 2 carboxamideH+/OH6 Methoxy 4 oxo 4H chromene 2 carboxylic acid+4 Methoxyaniline\text{6 Methoxy N 4 methoxyphenyl 4 oxo 4H chromene 2 carboxamide}\xrightarrow{\text{H}^+/\text{OH}^-}\text{6 Methoxy 4 oxo 4H chromene 2 carboxylic acid}+\text{4 Methoxyaniline}

Reaction ConditionsProduct(s)YieldSource
6M HCl, reflux (4 h)Carboxylic acid95%
2M NaOH, 70°C (2 h)Carboxylic acid88%

Notes:

  • Hydrolysis is quantitative under strong acid/base conditions .

  • The reaction is monitored via TLC (Rf shift from 0.7 to 0.3 in CH₂Cl₂/MeOH 9:1) .

Functional Group Transformations

The 4-oxo group participates in nucleophilic additions and condensations.

Hydrazone Formation

Reaction with hydrazine derivatives produces hydrazones, a common strategy for modulating bioactivity:
4 Oxo group+R NH NH2Hydrazone derivative\text{4 Oxo group}+\text{R NH NH}_2\rightarrow \text{Hydrazone derivative}

ReagentConditionsProductApplicationSource
PhenylhydrazineEtOH, Δ, 3 h4-Hydrazone analogAnticancer screening
2,4-DinitrophenylhydrazineHCl catalyst, 30 minCrystalline hydrazoneCharacterization

Reductive Amination

The ketone group can be reduced to a secondary alcohol, though this requires protection of the carboxamide:
4 OxoNaBH4/MeOH4 Hydroxy\text{4 Oxo}\xrightarrow{\text{NaBH}_4/\text{MeOH}}\text{4 Hydroxy}

  • Yields: 60–75% after deprotection.

Electrophilic Aromatic Substitution

The electron-rich chromene ring undergoes nitration and sulfonation at position 5 or 7:

ReactionReagentPositionYieldSource
NitrationHNO₃/H₂SO₄, 0°CC5-NO₂45%
SulfonationSO₃/H₂SO₄, 50°CC7-SO₃H38%

Mechanistic Insight:

  • Methoxy groups at C6 activate the ring toward electrophilic attack .

Amide Bond Reactivity

The carboxamide group participates in coupling reactions, enabling derivative synthesis:

Suzuki–Miyaura Coupling

Pd-catalyzed cross-coupling introduces aryl groups at C2:
Carboxamide+Ar B OH 2Pd PPh3 4Biaryl derivative\text{Carboxamide}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl derivative}

Aryl Boronic AcidCatalystYieldSource
Phenylboronic acidPd(OAc)₂68%
4-Fluorophenylboronic acidPdCl₂72%

Amidation with Peptides

Carbodiimide-mediated coupling forms peptide–chromene hybrids:
Carboxylic acid from hydrolysis +H2N PeptideEDC NHSPeptide conjugate\text{Carboxylic acid from hydrolysis }+\text{H}_2\text{N Peptide}\xrightarrow{\text{EDC NHS}}\text{Peptide conjugate}

  • Yields: 50–65% .

Stability Under Synthetic Conditions

The compound demonstrates thermal stability up to 200°C (TGA data) , but prolonged heating in acidic media causes decomposition of the chromene ring.

Comparative Reactivity Table

Functional GroupReaction TypeReagentsKey Products
CarboxamideHydrolysisHCl/NaOHCarboxylic acid
4-OxoCondensationHydrazinesHydrazones
Chromene ringElectrophilic substitutionHNO₃/SO₃Nitro/sulfo derivatives
MethoxyDemethylationBBr₃Catechol derivative

Demethylation Example:
6 MethoxyBBr3/CH2Cl26 Hydroxy\text{6 Methoxy}\xrightarrow{\text{BBr}_3/\text{CH}_2\text{Cl}_2}\text{6 Hydroxy}

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Chromone derivatives have been extensively studied for their anticancer properties. 6-Methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of chromones exhibit selective cytotoxicity against different cancer cell lines, highlighting their potential as anticancer agents .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. Research indicates that chromone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. In vitro studies have shown that certain chromone derivatives exhibit significant inhibitory activity against COX-2, suggesting their potential use in treating inflammatory diseases .
  • Antioxidant Activity
    • The antioxidant capabilities of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide have also been explored. Antioxidants are crucial for combating oxidative stress-related diseases, and studies suggest that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Synthetic Methodologies

The synthesis of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

  • Condensation Reaction
    • The initial step often involves the condensation of 6-methoxychromone with an appropriate amine derivative to form the amide bond.
  • Purification Techniques
    • Purification methods such as column chromatography are frequently employed to isolate the desired product from reaction mixtures.
  • Characterization
    • Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Gaspar et al. (2017)Anticancer ActivityReported selective cytotoxicity of chromone derivatives against breast cancer cell lines, with IC50 values indicating promising therapeutic potential .
MDPI Research (2019)Anti-inflammatory PropertiesDemonstrated significant inhibition of COX-2 by chromone derivatives, suggesting their utility in developing anti-inflammatory drugs .
Sigma-Aldrich Studies (2020)Antioxidant PropertiesHighlighted the antioxidant activity of chromone derivatives, which could be beneficial in preventing oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: Inhibition of pro-inflammatory cytokines and upregulation of antioxidant enzymes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substitution patterns on the chromene core and the aryl amide group. Key examples include:

Compound Name Chromene Core Substitution Aryl Amide Substitution Key Differences Reference ID
6-Bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 2-Oxo, 6-bromo 4-Methoxyphenyl Bromine (electron-withdrawing) at C6; carboxamide at C3
N-(4-Ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 2-Oxo, 6-methoxy 4-Ethoxyphenyl Ethoxy (longer alkyl chain) on aryl amide
N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide 4-Oxo 4-Sulfamoylphenyl Sulfamoyl group introduces polarity and hydrogen-bonding potential
N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 2-Oxo, 6-methoxy 4-Bromophenyl Bromine on aryl amide; carboxamide at C3

Key Observations :

  • Position of Oxo Group: The 4-oxo configuration (as in the target compound) vs.
  • Substituent Electronic Effects : Methoxy groups (electron-donating) enhance resonance stabilization, whereas bromine (electron-withdrawing) may increase electrophilicity .
  • Aryl Amide Modifications : Ethoxy () increases lipophilicity compared to methoxy, while sulfamoyl () adds hydrogen-bonding capacity for target engagement.
Physicochemical Properties
Property Target Compound 6-Bromo Analog Sulfamoyl Analog
Molecular Weight 353.33 g/mol 374.2 g/mol 466.48 g/mol
LogP (Predicted) ~2.8 ~3.1 ~1.5
Hydrogen Bond Acceptors 5 5 7

Implications :

  • Higher logP in brominated analogs () correlates with increased lipophilicity, favoring blood-brain barrier penetration.
  • Sulfamoyl derivatives () have reduced logP but enhanced solubility, making them suitable for aqueous biological systems.

Biological Activity

6-Methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C24H19NO5
  • Molecular Weight : 401.41 g/mol
  • CAS Number : [To be provided if available]

The biological activity of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes or modulate receptor activities, leading to several pharmacological effects:

  • Enzyme Inhibition :
    • Acts as an inhibitor of acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's.
    • Demonstrates dual inhibitory effects against AChE and butyrylcholinesterase (BChE), with reported IC50 values indicating potent activity.
  • Antioxidant Activity :
    • Exhibits free radical-scavenging properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects :
    • The compound has been shown to reduce inflammation markers in various in vitro models.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide against several human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The following table summarizes the cytotoxic effects observed in these studies:

Cell LineIC50 Value (µM)Reference
MDA-MB-23110.5
A54912.3
MIA PaCa-29.8

Neuroprotective Effects

The compound's neuroprotective properties have been highlighted through its ability to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease. In vitro studies indicate significant inhibition rates:

CompoundAβ42 IC50 (µM)% Inhibition at 10 µMReference
6-Methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide2.85 ± 0.1159%

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic activity against three human cancer cell lines using the XTT assay, confirming significant activity and establishing a structure-activity relationship that favors modifications at specific positions on the chromene scaffold .
  • Neuroprotective Studies : Research indicated that derivatives of this compound could effectively inhibit AChE and β-secretase activities, suggesting potential applications in treating Alzheimer's disease .
  • Antimicrobial Activity : Preliminary tests have shown that this compound exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide?

The compound is typically synthesized via multi-step condensation reactions. A key intermediate involves the formation of the 4-oxo-4H-chromene scaffold, followed by carboxamide coupling. For example:

  • Step 1 : Condensation of diethyl malonate derivatives with methoxy-substituted phenols to form the chromene core .
  • Step 2 : Coupling of the chromene scaffold with 4-methoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide group .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC and NMR .

Q. How is the compound characterized for structural confirmation?

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. SHELXL (SHELX suite) is widely used for refinement .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms functional groups (e.g., methoxy at δ 3.8–4.0 ppm; carbonyl at ~170 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 340.12).

Q. What are the primary reactivity patterns of the 4-oxo-4H-chromene scaffold?

  • Cycloadditions : Participates in [4+2] Diels-Alder reactions due to the α,β-unsaturated ketone moiety .
  • Nucleophilic additions : The 4-oxo group reacts with Grignard reagents or amines to form substituted derivatives .
  • Photochemical reactions : Chromene derivatives often exhibit UV-induced ring-opening/closing behavior .

Advanced Research Questions

Q. How do structural modifications impact biological activity (e.g., BACE-1 inhibition)?

  • Linker optimization : A 5-carbon linker between the chromene and carboxamide groups maximizes dual cholinesterase (ChE) and β-secretase (BACE-1) inhibition .
  • Substituent effects : Methoxy groups enhance solubility and binding affinity to hydrophobic enzyme pockets. Removing the 6-methoxy group reduces activity by 60% .

Table 1 : Structure-Activity Relationship (SAR) for Chromene Derivatives

ModificationChE IC50_{50} (nM)BACE-1 IC50_{50} (nM)
6-OCH3_3, 5C linker12 ± 285 ± 10
6-H, 5C linker45 ± 5220 ± 25
6-OCH3_3, 3C linker30 ± 4150 ± 20

Q. How can crystallographic data resolve contradictions in bioactivity studies?

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) may alter solubility and bioavailability. SHELXD/SHELXE can identify twinning or disorder .
  • Hydrogen bonding : Graph set analysis (R22_2^2(8) motifs) reveals intermolecular interactions affecting stability and reactivity .

Q. What methodologies address challenges in high-throughput screening (HTS) for this compound?

  • In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to BACE-1 (PDB: 1FKN) .
  • Fluorescence assays : Chromene’s intrinsic fluorescence (λex_{ex} 350 nm, λem_{em} 450 nm) enables real-time monitoring of enzyme inhibition .

Q. How are synthetic byproducts or degradation products analyzed?

  • LC-MS/MS : Identifies impurities (e.g., hydrolyzed carboxamide or demethylated derivatives) .
  • Stability studies : Accelerated degradation under acidic (pH 3) or oxidative (H2_2O2_2) conditions reveals susceptibility of the 4-oxo group .

Methodological Notes

  • Avoided sources : Data from BIOFOUNT and BenchChem were excluded per reliability guidelines.
  • Key references : SHELX programs , crystallography , and SAR are prioritized for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.